4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide
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Overview
Description
4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide typically involves the construction of the imidazo[5,1-c][1,2,4]triazine core followed by functionalization. One common method involves the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Enamines and their equivalent enolates are promising synthons for accessing 4-unsubstituted azolo[5,1-c][1,2,4]-triazines .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions . These methods are designed to maximize yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
Types of Reactions
4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Triazavirin: An antiviral drug with a similar triazine core.
Acyclovir: An antiviral drug with structural similarities.
Ganciclovir: Another antiviral agent with a related structure.
Uniqueness
4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide is unique due to its specific functional groups and the combination of the imidazo[5,1-c][1,2,4]triazine core with an ethoxyphenyl and methyl group
Properties
Molecular Formula |
C16H17N7O3 |
---|---|
Molecular Weight |
355.35 g/mol |
IUPAC Name |
4-amino-3-N-(4-ethoxyphenyl)-8-N-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide |
InChI |
InChI=1S/C16H17N7O3/c1-3-26-10-6-4-9(5-7-10)20-16(25)11-13(17)23-8-19-12(15(24)18-2)14(23)22-21-11/h4-8H,3,17H2,1-2H3,(H,18,24)(H,20,25) |
InChI Key |
MIUBDCOUQJZBDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N3C=NC(=C3N=N2)C(=O)NC)N |
Origin of Product |
United States |
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